- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,
Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)
![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://fr.kuujia.com/scimg/cas/937263-71-3x500.png)
937263-71-3 structure
Nom du produit:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Numéro CAS:937263-71-3
Le MF:C13H12N4O
Mégawatts:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Propriétés chimiques et physiques
Nom et identifiant
-
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- DFMSLMUVJUMZPA-UHFFFAOYSA-N
- SB18464
- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
- MFCD28977540
- SY274772
- 937263-71-3
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
- DB-194160
- AT27623
- BS-50410
- SCHEMBL1192195
- AKOS026674005
- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
-
- MDL: MFCD28977540
- Piscine à noyau: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
- La clé Inchi: DFMSLMUVJUMZPA-UHFFFAOYSA-N
- Sourire: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N
Propriétés calculées
- Qualité précise: 240.101
- Masse isotopique unique: 240.101
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 288
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 65.4
- Le xlogp3: 2
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9975255-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 1g |
RMB 240.80 | 2025-02-21 | |
TRC | M331450-25mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 25mg |
$460.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1196233-10g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 10g |
$400 | 2023-09-03 | |
Cooke Chemical | BD9975255-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
RMB 840.80 | 2025-02-21 | |
eNovation Chemicals LLC | Y1298717-250mg |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 250mg |
$140 | 2024-07-21 | |
A2B Chem LLC | AI62642-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
$126.00 | 2024-07-18 | |
abcr | AB575225-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 1g |
€134.00 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 1g |
¥1800.0 | 2024-04-16 | |
A2B Chem LLC | AI62642-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 250mg |
$15.00 | 2024-07-18 | |
abcr | AB575225-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 250mg |
€93.80 | 2024-08-02 |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C
Référence
- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C
Référence
- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C
Référence
- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C
Référence
- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C
Référence
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C
Référence
- Preparation of tucatinib key intermediate, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux
Référence
- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C
Référence
- Preparation of diaryl ether compound, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C
Référence
- A Practical Alternate Synthesis of TucatinibOrganic Preparations and Procedures International, 2021, 53(6), 554-561,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C
Référence
- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Référence
- New Synthetic Route to TucatinibSynthesis, 2019, 51(13), 2660-2664,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C
Référence
- Preparation of tucatinib and its intermediate products, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C
Référence
- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt
Référence
- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Référence
- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Référence
- Preparation of Irbinitinib and its intermediate, China, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Référence
- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C
Référence
- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C
Référence
- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials
- 4-Amino-2-methylphenol
- [1,2,4]Triazolo[1,5-a]pyridin-7-ol
- 7-chloro-1,2,4triazolo1,5-apyridine
- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine
- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Littérature connexe
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Pureté:99%/99%
Quantité:5g/25g
Prix ($):155.0/474.0